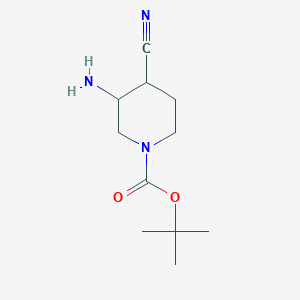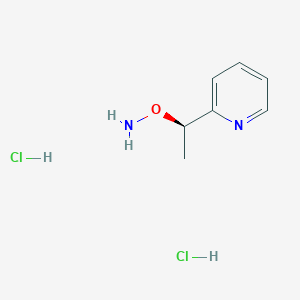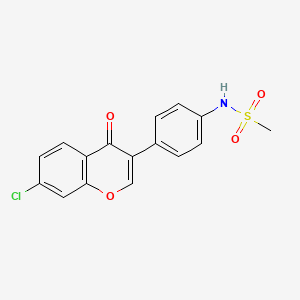
N1-ciclopropil-N2-(5-hidroxi-3-fenilpentil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide: is a synthetic organic compound characterized by the presence of a cyclopropyl group and a hydroxy-phenylpentyl chain attached to an oxalamide core
Aplicaciones Científicas De Investigación
N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: Employed as an intermediate in the synthesis of more complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide typically involves the following steps:
Formation of the Cyclopropyl Amine: Cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia or an amine.
Preparation of the Hydroxy-Phenylpentyl Intermediate: This intermediate is prepared by the reaction of phenylacetic acid with a suitable alkylating agent, followed by hydroxylation.
Coupling Reaction: The final step involves the coupling of the cyclopropylamine with the hydroxy-phenylpentyl intermediate in the presence of oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods: Industrial production of N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Mecanismo De Acción
The mechanism of action of N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that recognize the oxalamide moiety.
Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to altered cellular responses.
Comparación Con Compuestos Similares
- N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide
- N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide
Comparison:
- Structural Differences: Variations in the substituents attached to the oxalamide core.
- Unique Features: N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide is unique due to its specific hydroxy-phenylpentyl chain, which imparts distinct chemical and biological properties.
- Applications: While similar compounds may share some applications, the unique structure of N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide makes it particularly valuable in specific research and industrial contexts.
Propiedades
IUPAC Name |
N'-cyclopropyl-N-(5-hydroxy-3-phenylpentyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-11-9-13(12-4-2-1-3-5-12)8-10-17-15(20)16(21)18-14-6-7-14/h1-5,13-14,19H,6-11H2,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDSDHWIIIAURK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B2393127.png)

![4-[5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonyl]morpholine](/img/structure/B2393131.png)

![4-[(2-Methylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B2393134.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2393135.png)



